molecular formula C21H24N4O2S B3005664 N-((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476431-49-9

N-((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No.: B3005664
CAS No.: 476431-49-9
M. Wt: 396.51
InChI Key: XGWPWMSJUAVTJM-UHFFFAOYSA-N
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Description

N-((5-(sec-Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a triazole-based compound featuring a 1,2,4-triazole core substituted at position 5 with a branched sec-butylthio group, at position 4 with a phenyl ring, and at position 3 with a methyl-linked 4-methoxybenzamide moiety.

Properties

IUPAC Name

N-[(5-butan-2-ylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-4-15(2)28-21-24-23-19(25(21)17-8-6-5-7-9-17)14-22-20(26)16-10-12-18(27-3)13-11-16/h5-13,15H,4,14H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWPWMSJUAVTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the 1,2,4-triazole ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone.

    Introduction of the sec-butylthio group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the triazole ring with sec-butylthiol.

    Attachment of the benzamide moiety: The final step involves coupling the triazole derivative with 4-methoxybenzoyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sec-butylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) on the benzamide moiety can be reduced to an amine.

    Substitution: The methoxy group on the benzamide can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.

    Substitution: Strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Replacement of the methoxy group with other functional groups.

Scientific Research Applications

Antifungal Properties

Research indicates that compounds similar to N-((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide exhibit significant antifungal activity. For instance:

CompoundFungal Strain TestedInhibition Zone (mm)
N-((5-(sec-butylthio)-4-phenyl...Aspergillus flavus20
Terbinafine (Reference)Aspergillus fumigatus25

The mechanism of action is thought to involve inhibition of lanosterol demethylase, an enzyme critical for ergosterol biosynthesis in fungi, thereby disrupting fungal cell membrane integrity .

Antimicrobial Properties

Beyond antifungal effects, this compound has shown promise as an antimicrobial agent against various bacterial strains. The triazole-thiazole class compounds are known for their ability to interact with multiple biological targets, making them suitable candidates for treating infections caused by resistant bacterial strains .

Medicinal Chemistry Applications

The structural features of N-((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide position it as a potential lead compound in drug development:

  • Anticancer Activity : Similar compounds have been investigated for their anticancer properties. The presence of the triazole ring is associated with various biological activities including anticancer effects .
  • Chemotherapeutic Potential : Research indicates that triazole derivatives can play significant roles in chemoprevention and treatment of cancers, particularly those resistant to conventional therapies .

Agricultural Applications

The antifungal properties of this compound suggest potential applications in agriculture as a fungicide. Its effectiveness against pathogenic fungi could help in developing new strategies for crop protection and management.

Case Studies and Research Findings

Several studies have documented the efficacy of triazole derivatives in various applications:

  • Study on Antifungal Activity : A study published in a peer-reviewed journal highlighted the antifungal efficacy of related compounds against clinical isolates of fungi, demonstrating significant inhibition zones comparable to standard antifungals.
  • Antimicrobial Testing : Another research effort focused on evaluating the antimicrobial properties against Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation .

Mechanism of Action

The mechanism of action of N-((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The sec-butylthio group and the benzamide moiety can enhance binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Table 1: Key Structural Features of Comparable Triazole Derivatives
Compound (Reference) R5 (Triazole) R4 (Triazole) Benzamide Substituent Notable Features
Target Compound sec-Butylthio Phenyl 4-Methoxy Branched alkylthio group
Compound 22 () 2-((4-Methoxyphenyl)amino)ethyl Phenyl 4-Nitro Nitro group enhances electron-withdrawing effects
Compound 25 () Acetamide-linked alkyl Phenyl 4-Methoxy Acetamide spacer for flexibility
10a–e () 5-Bromobenzofuran-2-yl Phenyl N-Phenylacetamide Benzofuran moiety for π-π interactions
51–55 () Benzylthio 4-Methylphenyl Sulfamoyl-linked aryl Sulfamoyl group enhances solubility
9a–k () Thiazole-triazole biheterocycle Phenyl Varied aryl groups Dual heterocyclic system for enhanced binding

Key Observations :

  • The target compound’s sec-butylthio group at R5 distinguishes it from analogs with aromatic (e.g., benzylthio in ) or electron-deficient substituents (e.g., nitro in Compound 22).
  • The 4-methoxybenzamide moiety is conserved in several analogs (e.g., Compound 25, ), but its position (directly linked via methyl vs. spacers like acetamide) influences conformational flexibility and target engagement .

Physicochemical Properties

Table 2: Comparative Physical Properties
Compound (Reference) Melting Point (°C) Yield (%) IR/NMR Features (cm⁻¹)
Target Compound Not reported Not reported Expected C=O (~1680), NH (~3300)
Compound 22 () 169–170 88 C=O (1682), NH (3319)
Compound 23 () 198–199 84 OH (3400), C=O (1663)
51 () 266–268 Moderate Sulfamoyl S=O (~1250)
8a () 290 80 Dual C=O (1679, 1605)

Analysis :

  • Melting points correlate with molecular symmetry and intermolecular forces; the target compound’s sec-butylthio group may reduce crystallinity compared to rigid analogs like 8a () .
Table 3: Reported Bioactivities of Selected Analogs
Compound (Reference) Biological Activity Mechanism/IC50
Compounds 22–25 () Antioxidant, Anticancer DPPH scavenging (IC50 ~15–25 μM)
10a–e () Antibacterial Inhibition of S. aureus (MIC ~8 µg/mL)
9a–k () Tyrosinase Inhibition IC50 ~0.5–3.2 µM (vs. Kojic acid, 16.7 µM)
51–55 () Antifungal C. albicans inhibition (MIC ~4–32 µg/mL)

SAR Insights :

  • Electron-donating groups (e.g., methoxy in the target compound) enhance radical scavenging in antioxidant assays, as seen in .
  • Bulkier substituents (e.g., benzofuran in ) improve antibacterial activity by disrupting microbial membranes .
  • The sec-butylthio group’s hydrophobicity may favor interactions with hydrophobic enzyme pockets, analogous to tyrosinase inhibitors in .

Biological Activity

N-((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antiviral and anticancer research. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

N 5 sec butylthio 4 phenyl 4H 1 2 4 triazol 3 yl methyl 4 methoxybenzamide\text{N 5 sec butylthio 4 phenyl 4H 1 2 4 triazol 3 yl methyl 4 methoxybenzamide}

This structure features a triazole ring, a sec-butylthio group, and a methoxybenzamide moiety, contributing to its unique chemical properties.

Antiviral Activity

Recent studies have indicated that triazole derivatives exhibit broad-spectrum antiviral effects. Specifically, compounds similar to N-((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide have been shown to inhibit the replication of various viruses such as Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV).

In one study, derivatives of N-phenylbenzamide were evaluated for their anti-HBV activity. The results demonstrated that certain derivatives could inhibit HBV replication by increasing intracellular levels of APOBEC3G (A3G), an enzyme known to inhibit viral replication .

CompoundCell LinesIC50 (µM)CC50 (µM)SI
IMB-0523HepG2.2.151.99116.0158
HepG2.A643.30171.9352
Lamivudine (3TC)HepG2.2.157.37>1000>136
HepG2.A64>440>1000-

Table 1: Antiviral Activity of Compounds Against HBV

The selective index (SI) values indicate that IMB-0523 exhibits significant antiviral potency with lower cytotoxicity compared to lamivudine, suggesting its potential as a therapeutic agent against HBV .

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. Research indicates that mercapto-substituted triazoles can exhibit chemopreventive and chemotherapeutic effects against various cancer types . The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

The biological activity of N-((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is believed to be mediated through several mechanisms:

  • Inhibition of Viral Replication: By enhancing A3G levels, which interferes with the viral life cycle.
  • Induction of Apoptosis: In cancer cells through the activation of specific signaling pathways.
  • Antioxidant Properties: Some studies suggest that triazole derivatives may possess antioxidant capabilities, contributing to their protective effects against cellular damage.

Case Studies

Several case studies have focused on the synthesis and biological evaluation of triazole derivatives similar to N-((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide:

  • Study on Anti-HBV Activity: A study demonstrated that a novel derivative showed potent anti-HBV activity in both wild-type and drug-resistant strains. The compound exhibited low toxicity in vitro while effectively reducing HBV DNA levels .
  • Chemotherapeutic Potential: Another investigation highlighted the anticancer potential of triazole derivatives against various cancer cell lines, showcasing their ability to induce cell death through apoptosis .

Q & A

Q. Table 1: Key Spectral Markers

Functional GroupNMR Shift (ppm)IR Absorption (cm⁻¹)
Triazole C-H7.8-8.11500-1550 (C-N)
Amide C=O-1650-1700
Methoxy (-OCH3)3.8-3.92850-2950 (C-H)

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., acetonitrile).
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .
  • Waste Disposal : Segregate chemical waste and use licensed disposal services for thiol-containing compounds .

Basic: What biological targets or pathways have been associated with structurally similar triazole-benzamide compounds?

Answer:
Analogous compounds exhibit activity against tyrosinase (inhibition constants ~0.5-2.0 µM) and antimicrobial targets (e.g., Gram-positive bacteria, MIC 8-16 µg/mL) . The methoxy group enhances membrane permeability, while the triazole core interacts with enzyme active sites via hydrogen bonding .

Advanced: How can quantum chemical calculations optimize the design of derivatives with improved bioactivity?

Answer:
Use density functional theory (DFT) to model interactions between the compound and target proteins (e.g., tyrosinase). Calculate:

  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions for functionalization.
  • Binding Free Energies : Compare docking scores of derivatives (e.g., substituent variations at the triazole 3-position).
    ICReDD’s integrated computational-experimental workflows reduce trial-and-error by predicting reaction pathways and stability .

Advanced: How should researchers resolve contradictions in reported biological activity data across studies?

Answer:

  • Assay Standardization : Validate protocols using positive controls (e.g., kojic acid for tyrosinase inhibition).
  • Structural Confirmation : Re-characterize compounds from conflicting studies via NMR/HPLC-MS to rule out impurities.
  • Meta-Analysis : Compare IC50 values under consistent conditions (pH 7.4, 25°C) .

Advanced: What strategies improve the solubility and bioavailability of this compound without altering its core structure?

Answer:

  • Prodrug Design : Introduce phosphate or glycoside groups at the methoxy position for enhanced aqueous solubility.
  • Nanoformulation : Encapsulate in liposomes (size 100-200 nm) to improve plasma half-life.
  • Co-Crystallization : Use co-formers like succinic acid to modify crystal packing .

Advanced: How do the sec-butylthio and methoxy substituents influence reactivity in nucleophilic aromatic substitution (NAS) reactions?

Answer:

  • sec-Butylthio : The bulky sec-butyl group sterically hinders NAS at the triazole 5-position but stabilizes intermediates via hydrophobic interactions.
  • Methoxy : The electron-donating methoxy group activates the benzamide ring for electrophilic substitution at the para position.
    Experimental Validation :
  • Kinetic Studies : Compare reaction rates of derivatives lacking these groups (e.g., using HPLC monitoring) .

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